Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone typically involves the cyclization of N,N’-diacylhydrazines. One common method is the microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines, followed by substitution reactions to introduce the ethyl and imino groups . The reaction conditions often include heating the mixture at 60–80°C for 12 hours in acetonitrile, followed by extraction with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of microwave-assisted synthesis can be advantageous for industrial applications due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted oxadiazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, its anticancer activity is thought to involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole: A simpler oxadiazole derivative with similar biological activities but lacking the ethyl and imino groups.
1,2,4-Triazine Derivatives: Compounds containing both 1,2,4-triazine and 1,3,4-oxadiazole fragments, known for their biological activity as kinase inhibitors and antimitotic agents.
Uniqueness
Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone is unique due to the presence of the lambda6-sulfanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11N3O2S |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
ethyl-imino-oxo-(5-phenyl-1,3,4-oxadiazol-2-yl)-λ6-sulfane |
InChI |
InChI=1S/C10H11N3O2S/c1-2-16(11,14)10-13-12-9(15-10)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3 |
InChI Key |
YLJLCBOHDXMRGM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=NN=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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